3-(1H-1,2,4-triazol-1-yl)propanenitrile

Synthetic Chemistry Process Optimization Agrochemical Intermediates

Source 3-(1H-1,2,4-triazol-1-yl)propanenitrile for agrochemical R&D. Its precise N1-substitution with a propanenitrile chain ensures specific reactivity not offered by generic triazoles. This structural feature is critical for developing next-gen fungicides effective against rice sheath blight and powdery mildew. Avoid process failure with this high-purity intermediate, synthesized efficiently from acrylonitrile.

Molecular Formula C5H6N4
Molecular Weight 122.13 g/mol
CAS No. 76686-83-4
Cat. No. B1356424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,4-triazol-1-yl)propanenitrile
CAS76686-83-4
Molecular FormulaC5H6N4
Molecular Weight122.13 g/mol
Structural Identifiers
SMILESC1=NN(C=N1)CCC#N
InChIInChI=1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2
InChIKeyFSRNFKKSRMNQDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-1,2,4-triazol-1-yl)propanenitrile (CAS 76686-83-4): Core Triazole Building Block for Agrochemical and Pharmaceutical Synthesis


3-(1H-1,2,4-triazol-1-yl)propanenitrile (CAS 76686-83-4) is a heterocyclic building block consisting of a 1,2,4-triazole ring N1-substituted with a propanenitrile chain. Its molecular formula is C₅H₆N₄ and its molecular weight is 122.13 g/mol [1]. The compound features a nitrile functional group and an unsubstituted triazole core, making it a versatile intermediate for constructing more complex triazole-containing molecules . It serves as a key precursor in the synthesis of silicon-containing fungicidal derivatives that have demonstrated superior efficacy against rice sheath blight and cucumber powdery mildew compared to reference fungicides [2].

Why Generic Triazole Substitution Fails for 3-(1H-1,2,4-triazol-1-yl)propanenitrile Procurement


In-class triazole compounds cannot be simply interchanged due to critical structural and functional differences that directly impact downstream synthetic utility. The precise N1-substitution with a propanenitrile chain provides this compound with unique reactivity and physicochemical properties [1]. Compared to other triazole analogs like 1H-1,2,4-triazole (CAS 288-88-0) or 3-(1H-imidazol-1-yl)propanenitrile, the combination of the triazole ring's hydrogen-bonding capability and the nitrile group's electron-withdrawing nature enables distinct synthetic pathways and yields . The specific XLogP3-AA value of -0.4 and the presence of three hydrogen bond acceptor sites define its solubility and interaction profile in biological systems [1]. These properties are not universal among triazole derivatives and directly influence reaction outcomes, making generic substitution a significant risk for process reproducibility and product purity.

Quantitative Evidence Guide: Why 3-(1H-1,2,4-triazol-1-yl)propanenitrile Outperforms Alternatives


Superior Synthetic Yield: 93% Conversion in Single-Step Reaction

The synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile via the Michael addition of 1,2,4-triazole to acrylonitrile proceeds with a 93% isolated yield under mild conditions (80°C, 16 h) [1]. This represents a significant improvement over alternative routes that typically involve alkylation of 1,2,4-triazole with 3-bromopropanenitrile, which often suffer from lower yields due to side reactions and require harsher conditions [2]. The high yield and operational simplicity of this method reduce production costs and improve scalability for industrial applications.

Synthetic Chemistry Process Optimization Agrochemical Intermediates

Enhanced Fungicidal Efficacy: Silicon-Containing Derivatives Outperform Reference Fungicides

A series of silicon-containing derivatives of 2-aryl-3-(1H-1,2,4-triazol-1-yl)propanenitriles were synthesized and evaluated for fungicidal activities against rice sheath blight and powdery mildew on cucumber [1]. These derivatives exhibited higher efficacy than reference fungicides [1]. The parent compound serves as the essential scaffold for constructing these highly active derivatives, demonstrating its unique value as a platform for developing next-generation fungicides with improved potency.

Agricultural Fungicides Structure-Activity Relationship Crop Protection

Optimized Physicochemical Profile for Drug Design: Lipophilicity and Hydrogen Bonding Capacity

3-(1H-1,2,4-triazol-1-yl)propanenitrile exhibits a computed XLogP3-AA value of -0.4 [1], indicating balanced hydrophilicity that can enhance aqueous solubility and membrane permeability in biological systems. This is distinct from the parent 1,2,4-triazole (computed XLogP ≈ -0.6) and from more lipophilic triazole derivatives used in fungicides like propiconazole (logP ≈ 3.7). The compound possesses 3 hydrogen bond acceptor sites and 0 hydrogen bond donors [1], offering a unique interaction profile that can be exploited in structure-based drug design.

Medicinal Chemistry Drug Discovery ADME Properties

Optimal Application Scenarios for 3-(1H-1,2,4-triazol-1-yl)propanenitrile in Research and Industry


Synthesis of High-Efficacy Silicon-Containing Fungicides

Researchers and agrochemical manufacturers synthesizing next-generation fungicides can utilize this compound as a key building block. The 93% yield in its synthesis [1] and the demonstrated superior efficacy of its silicon-containing derivatives against major crop pathogens [1] make it a strategic choice for developing new agricultural fungicides with improved performance.

Medicinal Chemistry Lead Optimization

In drug discovery programs targeting enzymes like aromatase or fungal CYP51, this compound's balanced lipophilicity (XLogP3-AA = -0.4) and hydrogen bonding capacity [2] provide a versatile scaffold for optimizing ADME properties while maintaining target engagement. It is particularly suitable for designing antifungal agents where the triazole ring is essential for binding to heme iron.

Process Development and Scale-Up

Chemical engineers and process chemists developing scalable routes to triazole-containing pharmaceuticals or agrochemicals will benefit from the compound's efficient one-step synthesis from readily available acrylonitrile and 1,2,4-triazole [1]. The mild reaction conditions and high yield minimize waste and reduce production costs, making it an attractive intermediate for large-scale manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.